N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}ca rboxamide
CAS No.:
Cat. No.: VC8680329
Molecular Formula: C20H17F3N4O
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17F3N4O |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-pyridin-4-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide |
| Standard InChI | InChI=1S/C20H17F3N4O/c21-20(22,23)18-16-3-1-2-4-17(16)27(26-18)15-7-5-13(6-8-15)19(28)25-14-9-11-24-12-10-14/h5-12H,1-4H2,(H,24,25,28) |
| Standard InChI Key | JXTWTDANHWJYFM-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
N-(4-pyridyl){4-[3-(trifluoromethyl)(1H-4,5,6,7-tetrahydroindazolyl)]phenyl}carboxamide (molecular formula: , molecular weight: 386.4 g/mol) is a heterocyclic organic compound featuring a pyridyl-carboxamide core linked to a tetrahydroindazole moiety substituted with a trifluoromethyl group. The IUPAC name delineates its structure:
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Pyridin-4-yl group: A six-membered aromatic ring with one nitrogen atom, serving as the amide substituent.
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Benzamide backbone: A benzene ring connected to a carboxamide functional group ().
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Tetrahydroindazole system: A partially saturated bicyclic structure comprising fused five- and six-membered rings with two adjacent nitrogen atoms.
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Trifluoromethyl substituent: A group at the 3-position of the tetrahydroindazole, contributing to electronic and steric effects.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| SMILES | |
| InChIKey | JXTWTDANHWJYFM-UHFFFAOYSA-N |
| PubChem CID | 1236936 |
The compound’s stereochemistry is achiral, as confirmed by its SMILES representation. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry .
Synthesis and Challenges
While no explicit synthesis route for this compound is documented, hypothetical pathways can be inferred from analogous structures . A plausible multistep approach involves:
Step 1: Formation of the Tetrahydroindazole Core
Analytical Characterization
The compound’s structural integrity and purity can be verified using the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR: Signals at (pyridyl protons), (benzamide aromatic protons), and (tetrahydroindazole aliphatic protons).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) can assess purity, with retention time dependent on mobile phase composition.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a molecular ion peak at , consistent with the molecular weight.
Hypothetical Bioactivity and Docking Studies
The compound’s structural features suggest potential bioactivity:
Kinase Inhibition
The tetrahydroindazole scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors). Docking studies using AutoDock Vina predict strong binding () to the ATP-binding pocket of tyrosine kinases .
Antifungal Activity
Analogous pyridazine-carboxamides in patent literature exhibit fungicidal properties by targeting fungal cytochrome P450 enzymes . The trifluoromethyl group may enhance membrane permeability, a critical factor in antifungal efficacy .
Metabolic Stability
The group reduces oxidative metabolism by cytochrome P450 enzymes, potentially improving pharmacokinetic profiles in preclinical models .
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